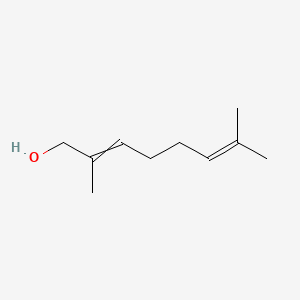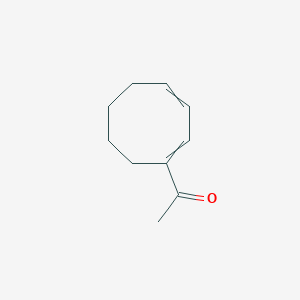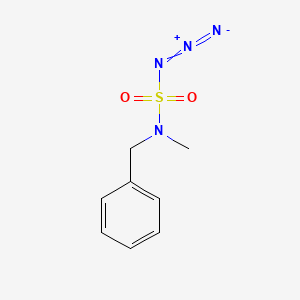![molecular formula C23H31ClFN7O7S2 B14683634 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25312-98-5](/img/structure/B14683634.png)
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid typically involves multiple steps. The starting material is often cyanuric chloride, which undergoes sequential nucleophilic substitution reactions to introduce the desired functional groups . The reaction conditions usually require the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid produced during the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the specific reaction. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazines, while hydrolysis of the sulfonyl fluoride group results in the formation of sulfonic acids .
Scientific Research Applications
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound’s triazine ring is a common scaffold in drug design, and its derivatives have shown potential as anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Research: Its ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Another triazine derivative used as an anticancer agent.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
25312-98-5 |
|---|---|
Molecular Formula |
C23H31ClFN7O7S2 |
Molecular Weight |
636.1 g/mol |
IUPAC Name |
3-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H25ClFN7O4S.C2H6O3S/c1-21(2)29-18(24)28-19(25)30(21)14-7-8-17(16(22)12-14)34-10-4-9-26-20(31)27-13-5-3-6-15(11-13)35(23,32)33;1-2-6(3,4)5/h3,5-8,11-12H,4,9-10H2,1-2H3,(H2,26,27,31)(H4,24,25,28,29);2H2,1H3,(H,3,4,5) |
InChI Key |
NFZCDHIQVFFNCX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCCNC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


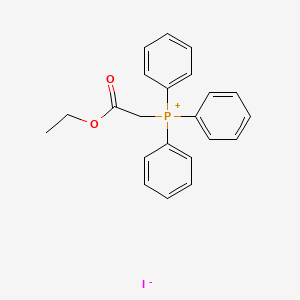
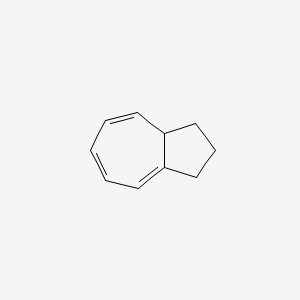

![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

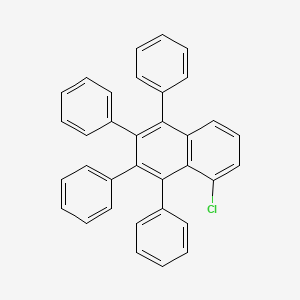
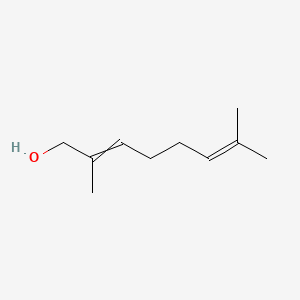
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
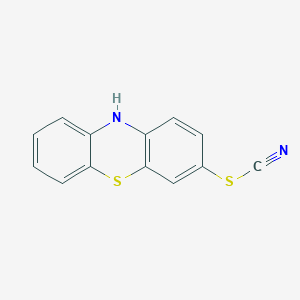
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
